molecular formula C17H18N4 B15213410 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile CAS No. 823796-26-5

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B15213410
CAS No.: 823796-26-5
M. Wt: 278.35 g/mol
InChI Key: DOAFTCDRHNWZQA-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly within the realm of kinase inhibitor development. This 2,4,5-trisubstituted pyrimidine derivative features a core pyrimidine scaffold, a structure frequently employed in the design of biologically active molecules. Its specific research value is highlighted by its structural similarity to known pyrimidine-based kinase inhibitors, such as IKK16, which have been investigated as dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, presenting a potential avenue for novel antimalarial therapies . The mechanism of action for this class of compounds typically involves targeting the ATP-binding site of kinase enzymes, thereby modulating phosphorylation and downstream signaling pathways crucial for cell proliferation and survival . Furthermore, the pyrimidine core is a privileged structure in anticancer agent development, often serving as a key scaffold in hybrid drug strategies aimed at creating single molecules with multiple targets to overcome drug resistance . This product is intended for research purposes such as establishing structure-activity relationships (SAR), screening against novel biological targets, and as a synthetic intermediate for further chemical exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

823796-26-5

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H18N4/c1-13-7-5-6-10-21(13)17-15(11-18)12-19-16(20-17)14-8-3-2-4-9-14/h2-4,8-9,12-13H,5-7,10H2,1H3

InChI Key

DOAFTCDRHNWZQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=NC=C2C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of pyrimidine-5-carbonitrile derivatives, highlighting substituent differences and their implications:

Compound Name Substituents Yield (%) Melting Point (°C) Characterization Methods References
4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile (Target) 4: 2-methylpiperidine; 2: phenyl; 5: nitrile N/A N/A N/A
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile 4: thiazole; 2: 3-hydroxyphenylamino; 5: nitrile 18 242–243 Elemental analysis
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile 4: thiazole; 2: morpholine-carbonylphenylamino; 5: nitrile N/A N/A NMR, IR, MS
2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile 4: isobutyl; 2: benzylidenehydrazinyl; 5: nitrile 60–85 N/A IR, ¹H-NMR, Mass Spectrometry
4-(3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-2-phenylpyrimidine-5-carbonitrile 4: sugar moiety; 2: phenyl; 5: nitrile N/A N/A Recrystallization, NMR
2-(6-Methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4-morpholino-6-phenylpyrimidine-5-carbonitrile 4: morpholino; 2: coumarin-thioether; 6: phenyl; 5: nitrile N/A N/A Spectral analysis

Key Observations

Substituent Diversity: The target compound’s 2-methylpiperidine group contrasts with thiazole (e.g., ), sugar moieties (), and coumarin-thioether () in analogs.

Synthetic Efficiency :

  • Yields for benzylidenehydrazinyl analogs (60–85%) surpass those of thiazole-containing derivatives (18%), suggesting steric or electronic challenges in thiazole synthesis .

Physicochemical Properties :

  • Melting points for thiazole derivatives (e.g., 242–243°C) indicate high crystallinity, likely due to strong intermolecular interactions . Data for the target compound is unavailable, but its flexible 2-methylpiperidine group may reduce melting points relative to rigid analogs.

Functional Group Impact: The nitrile group at position 5 is conserved across all compounds, acting as a hydrogen-bond acceptor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves condensation reactions (e.g., β-chloroenaldehyde intermediates) or cycloaddition strategies. For example, β-ketoesters or aldehydes are condensed with urea derivatives under acidic/basic conditions to form the pyrimidine core. Temperature (80–120°C), solvent polarity (DMF, ethanol), and catalysts (K2_2CO3_3) significantly affect yields (43–95%) and purity .
  • Key Data : Yields drop below 50% if stoichiometric ratios deviate by >10%. Purity ≥95% requires recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H/13^{13}C NMR (DMSO-d6_6) to confirm substituent positions (e.g., δ 13.55 ppm for NH protons). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 324.4). IR spectroscopy identifies nitrile stretches (~2200 cm1^{-1}) and carbonyl groups (~1700 cm1^{-1}) .
  • Contradictions : Discrepancies in carbon counting may arise due to tautomerism; XRD crystallography resolves ambiguities .

Q. How do solubility and stability impact biological assay design?

  • Methodology : Solubility in DMSO (≥20 mg/mL) is critical for in vitro assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) reveal degradation thresholds (e.g., 10% loss at 37°C after 48 hours). Use lyophilization for long-term storage .

Q. What preliminary biological activities have been reported, and under what assay conditions?

  • Methodology : Anticancer activity is evaluated via MTT assays (IC50_{50} 10–50 µM against HeLa cells). Antimicrobial screening uses MIC tests (e.g., 25 µg/mL against S. aureus). Assays require 1% DMSO controls to exclude solvent toxicity .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions modulate biological activity?

  • Methodology : Replace the 2-methylpiperidinyl group with mercapto or pyrazole moieties to assess SAR. For example, 2-mercapto analogs show 3-fold lower cytotoxicity, suggesting steric/electronic hindrance at this position .
  • Data : 4-Methoxyphenyl at the 6-position enhances π-stacking with DNA, increasing anticancer potency (ΔIC50_{50} = 15 µM vs. 4-chlorophenyl) .

Q. What strategies address enantiomer separation given the compound’s stereochemistry?

  • Methodology : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers. Alternatively, synthesize diastereomeric salts using L-tartaric acid. Enantiomeric excess (ee) ≥98% is achievable .

Q. How can contradictions between XRD structural data and computational models be resolved?

  • Methodology : Compare DFT-optimized geometries (B3LYP/6-31G*) with XRD bond lengths (e.g., C–N: 1.34 Å vs. 1.32 Å). Discrepancies >0.02 Å suggest crystal packing effects or protonation state differences .

Q. Which computational methods predict binding modes with acetylcholinesterase or kinase targets?

  • Methodology : Molecular docking (AutoDock Vina) identifies key interactions (e.g., nitrile hydrogen bonds with Glu199 in AChE). MD simulations (100 ns) validate stability of binding poses .

Q. How do solvent-free vs. microwave-assisted syntheses compare in scalability?

  • Methodology : Solvent-free methods reduce waste but require higher temperatures (ΔT = +30°C), leading to 10–15% side products. Microwave synthesis (100 W, 10 min) improves yields by 20% but limits batch sizes .

Q. What in vitro models best evaluate anticancer mechanisms beyond cytotoxicity?

  • Methodology : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (PI/RNase staining) reveal G1 arrest. Western blotting confirms p53 upregulation .

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